BenchChemオンラインストアへようこそ!

CPF-SE1

Antimicrobial peptides MRSA Minimum Inhibitory Concentration

CPF-SE1 is the only caerulein-precursor fragment with a fully characterized dual profile: potent anti-MRSA activity (MIC 2.5 µM) and robust insulinotropic effect (514±13% stimulation at 3 µM), backed by 28-day in vivo data showing reduced glucose, triglycerides, and body fat in high-fat fed mice. Unlike CPF-SE2, CPF-SE3, or CPF-AM1, CPF-SE1 uniquely supports both antimicrobial and metabolic syndrome research in a single molecule, ensuring protocol reproducibility.

Molecular Formula
Molecular Weight
Cat. No. B1578376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPF-SE1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CPF-SE1 Peptide for Metabolic and Antimicrobial Research: A Procurement-Focused Overview


CPF-SE1 (caerulein-precursor fragment SE1) is a synthetic 27-amino acid host-defense peptide (sequence: GFLGPLLKLGLKGVAKVIPHLIPSRQQ) isolated from the skin secretions of the tetraploid frog *Silurana epitropicalis* [1]. It belongs to the caerulein-precursor fragment (CPF) family, a class of amphibian peptides recognized for innate immune functions [2]. Unlike many in-class peptides that exhibit solely antimicrobial properties, CPF-SE1 possesses a validated, dual-function profile with quantifiable antimicrobial activity against clinically relevant pathogens and potent insulin-releasing effects, making it a compound of interest for metabolic syndrome and diabetes research [3].

Why CPF-SE1 Cannot Be Replaced by Generic CPF Peptides in Research Procurement


Procurement of a generic CPF peptide without verifying its specific functional profile risks experimental failure. The CPF family exhibits functional divergence: while CPF-SE2 (MIC MRSA = 2.5 µM) and CPF-SE3 (MIC MRSA = 5 µM) are potent antimicrobials, they lack documented insulin-releasing activity [1]. Conversely, CPF-7 isolated from *Xenopus laevis* shows strong insulinotropic effects (571% increase at 3 µM) but has not demonstrated the in vivo lipid-lowering and body fat reduction profile characteristic of CPF-SE1 [2]. CPF-AM1 stimulates GLP-1 secretion rather than direct insulin release [3]. Therefore, substituting CPF-SE1 with an apparently similar CPF analog, even from the same species, introduces unvalidated variables in metabolic studies.

CPF-SE1 Differentiation Evidence: A Quantitative Procurement Guide


Antimicrobial Potency Against MRSA vs. Closest Structural Analogs CPF-SE2 and CPF-SE3

CPF-SE1 demonstrates equipotent activity against MRSA (MIC = 2.5 µM) compared to its closest structural analog CPF-SE2 (MIC = 2.5 µM) and superior potency to CPF-SE3 (MIC = 5 µM) against S. aureus [1]. Its activity against E. coli (MIC = 40 µM) is moderate [2]. Critically, CPF-SE1 achieves this antimicrobial profile while simultaneously exhibiting potent insulin-releasing activity, a property not reported for CPF-SE2 or CPF-SE3 [3].

Antimicrobial peptides MRSA Minimum Inhibitory Concentration Host-defense peptides

In Vitro Insulin-Releasing Efficacy vs. CPF-7 and Other CPF Peptides

CPF-SE1 produced a 514 ± 13% increase in insulin release over basal rate at 3 µM in BRIN-BD11 clonal β-cells, and a significant (P < 0.05) increase at concentrations as low as 0.03 nM [1]. This potency places it among the most active insulinotropic CPF peptides, with CPF-7 showing a slightly higher maximum stimulation (571 ± 30% at 3 µM) but without the complementary in vivo metabolic profile [1]. Critically, no CPF peptide, including CPF-SE1, induced membrane damage as evidenced by the absence of LDH release at concentrations up to 3 µM [1].

Insulin secretion Type 2 diabetes BRIN-BD11 cells Beta-cell function

In Vivo Glucose Tolerance Improvement in Diet-Induced Obese Mice vs. High-Fat Fed Controls

Acute intraperitoneal administration of CPF-SE1 (75 nmol/kg body weight) to high-fat fed NIH Swiss mice significantly improved glucose tolerance and insulin responses compared to high-fat fed controls receiving vehicle [1]. Long-term twice-daily administration for 28 days decreased circulating glucose concentrations and increased plasma insulin levels, with significantly improved insulin sensitivity (P<0.01) [1]. No comparable in vivo glucose homeostasis data have been published for the structurally related CPF-SE2 or CPF-SE3 peptides [2].

Glucose tolerance test Insulin resistance Metabolic syndrome In vivo pharmacology

Reduction of Plasma Lipids and Body Fat vs. Untreated Controls

Beyond glucose control, 28-day CPF-SE1 treatment significantly decreased plasma triglyceride levels, total body fat, and plasma glucagon concentrations compared to high-fat fed control mice (P<0.01) [1]. This combined glucoregulatory and lipid-lowering effect is a differentiating feature not demonstrated by CPF-AM1, which primarily stimulates GLP-1 secretion (3.2-fold increase at 3 µM) without published in vivo lipid data [2]. The analog [S4K]CPF-AM1 requires a lysine substitution to achieve antidiabetic efficacy, whereas CPF-SE1 is naturally active [3].

Lipid metabolism Dyslipidemia Anti-obesity Triglyceride reduction

Dual-Function Validation vs. Single-Activity CPF Analogs

CPF-SE1 is uniquely positioned as the only natural CPF peptide with experimentally validated antimicrobial (MRSA MIC 2.5 µM, E. coli MIC 40 µM) [1] and antidiabetic activity (in vitro insulin release 514% at 3 µM; in vivo glucose and lipid improvement) [2][3] in the same molecule. CPF-SE2 and CPF-SE3 lack insulinotropic data; CPF-7 and CPF-AM1 lack combined antimicrobial and in vivo metabolic data. This dual-function profile reduces the number of molecules needed in combinatorial therapeutic screening workflows.

Dual-function peptides Antimicrobial Antidiabetic Therapeutic development

CPF-SE1 Procurement Scenarios: Where This Compound Delivers Differentiated Value


Preclinical Metabolic Syndrome Pharmacology Studies Requiring In Vivo-Validated Peptide Leads

Research programs targeting obesity-related type 2 diabetes with dyslipidemia can utilize CPF-SE1 as a characterized lead molecule. Its 28-day in vivo regimen in high-fat fed mice demonstrated statistically significant reductions in circulating glucose, plasma triglycerides, and total body fat while improving insulin sensitivity (P<0.01) [1]. This comprehensive metabolic data set is not available for CPF-SE2, CPF-SE3, or CPF-AM1, making CPF-SE1 the only procurement choice for replicating or extending these specific in vivo findings [2].

Antimicrobial–Antidiabetic Dual-Action Discovery Platforms

Laboratories screening for dual-action therapeutic candidates addressing both insulin resistance and bacterial infection can standardize on CPF-SE1. It exhibits potent anti-MRSA activity (MIC = 2.5 µM) [1] alongside validated insulin-releasing effects (514 ± 13% stimulation at 3 µM) [3]. This eliminates the need to source separate antimicrobial and antidiabetic peptide controls and ensures comparability across published literature.

Structure–Activity Relationship (SAR) Studies on CPF Family Peptides

For groups investigating sequence–function relationships within the caerulein-precursor fragment family, CPF-SE1 provides a structurally characterized, functionally divergent reference point. Its sequence differs from CPF-SE2 by substitutions at positions 12, 13, 14, 16, 17, 18, 21, and 22, and from CPF-AM1 across the entire C-terminal region [1][2]. The availability of robust activity data for CPF-SE1 enables its use as a baseline for alanine-scanning or residue-swapping experiments aimed at dissecting structural determinants of insulinotropic versus antimicrobial activity.

In Vitro Beta-Cell Function and Insulin Secretion Research

Researchers studying pancreatic beta-cell pharmacology can procure CPF-SE1 as a positive control insulin secretagogue with a well-characterized potency profile. It significantly stimulates insulin release from BRIN-BD11 cells at concentrations as low as 0.03 nM without causing membrane damage (no LDH release up to 3 µM) [1]. This potency matches the most active CPF family members while offering the added advantage of corresponding in vivo efficacy data for translational correlation [2].

Quote Request

Request a Quote for CPF-SE1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.